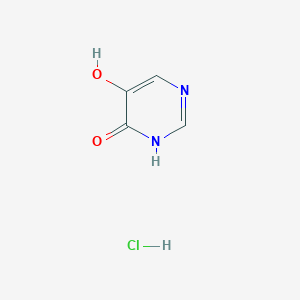

5-Hydroxypyrimidin-4(3H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxypyrimidin-4(3H)-one hydrochloride: is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amide with a formylating agent, followed by cyclization and subsequent hydrolysis to yield the desired pyrimidinone structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Hydroxypyrimidin-4(3H)-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrimidinone ring.

Reduction: Reduced forms of the pyrimidinone, potentially leading to dihydropyrimidinones.

Substitution: Substituted pyrimidinones with different functional groups replacing the hydroxyl group.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Hydroxypyrimidin-4(3H)-one hydrochloride plays a crucial role in the development of pharmaceuticals. Its structural properties allow it to act as a precursor in synthesizing various bioactive compounds, particularly those targeting specific enzymes and receptors.

Key Applications:

- Antiviral Agents : Research indicates that derivatives of 5-hydroxypyrimidin-4(3H)-one exhibit promising activity against viral infections, including influenza and HIV. For instance, certain derivatives have been identified as inhibitors of HIV reverse transcriptase, showcasing their potential in antiviral therapy .

- Anti-cancer Research : Compounds derived from 5-hydroxypyrimidin-4(3H)-one have been studied for their anti-cancer properties. They have shown efficacy in inhibiting vascular endothelial growth factor receptor-2, which is critical in tumor angiogenesis .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for exploring metabolic pathways and enzyme kinetics.

Research Findings:

- Enzyme Inhibition Studies : The compound has been utilized to investigate the kinetics of xanthine oxidoreductase, providing insights into its mechanism of action and potential therapeutic targets .

- Tautomeric Studies : Investigations into the tautomeric forms of 4-hydroxypyrimidine reveal important thermodynamic parameters that are essential for understanding its reactivity and interaction with biological molecules .

Synthetic Applications

The compound is also significant in synthetic organic chemistry, where it acts as an intermediate in the synthesis of more complex molecules.

Synthesis Pathways:

- Multi-step Synthesis : Researchers have developed multi-step synthetic routes involving this compound to create novel compounds with enhanced biological activities. These synthetic strategies often involve coupling reactions and modifications to introduce various functional groups .

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agents, anti-cancer compounds | Effective against HIV and cancer cell lines |

| Biochemical Research | Enzyme inhibition studies | Insights into xanthine oxidoreductase kinetics |

| Synthetic Applications | Intermediate for complex organic synthesis | Multi-step synthesis yielding novel compounds |

Case Studies

- Antiviral Activity :

- Cancer Research :

- Enzyme Kinetics :

Mécanisme D'action

The mechanism of action of 5-Hydroxypyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparaison Avec Des Composés Similaires

4-Hydroxypyrimidin-2(1H)-one: Another pyrimidinone derivative with similar structural features but different substitution patterns.

5-Methylpyrimidin-4(3H)-one: A methylated analogue of 5-Hydroxypyrimidin-4(3H)-one.

6-Hydroxypyrimidin-4(3H)-one: A positional isomer with the hydroxyl group at a different position on the pyrimidine ring.

Uniqueness: 5-Hydroxypyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Activité Biologique

5-Hydroxypyrimidin-4(3H)-one hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an endonuclease inhibitor. This article reviews the structural characteristics, synthesis, and biological evaluations of this compound, focusing on its role in inhibiting influenza virus endonuclease activity, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound, also referred to as 5-hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-one, features a pyrimidine ring substituted with a hydroxyl group and a phenyl group. Its structural formula can be represented as follows:

This compound exhibits chelation properties, allowing it to bind effectively to metal ions in the active sites of various enzymes, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the endonuclease activity of the influenza virus polymerase. This enzyme is essential for viral replication, making it a prime target for antiviral drug development. The compound acts as a bimetal chelating ligand that binds to the active site of the enzyme, disrupting its function.

Inhibition Studies

Research has shown that this compound demonstrates significant inhibitory activity against influenza A endonuclease. In one study, the compound exhibited an IC50 value of 0.15 μM , indicating potent inhibition compared to other tested derivatives. The structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring could enhance or diminish this activity.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | 0.15 | Potent endonuclease inhibitor |

| 6-(4-fluorophenyl)-3-hydroxypyridin-2(1H)-one | 0.085 | More potent than 5-hydroxy derivative |

| 2-(cyanophenyl) derivative | ~0.30 | Less effective than hydroxypyrimidine |

Case Studies

- Influenza Virus Inhibition : In vitro assays demonstrated that this compound effectively inhibited viral replication in cultured cells infected with influenza A virus. The mechanism was confirmed through luciferase reporter assays that measured viral RNA polymerase activity.

- Structural Analysis : X-ray crystallography studies provided insights into how this compound interacts with the endonuclease's active site. The analysis showed that the hydroxyl group forms critical hydrogen bonds with surrounding residues, stabilizing the binding of the inhibitor.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions starting from pyrimidine precursors. Various derivatives have been synthesized to explore their biological activities further, leading to a series of compounds with varying degrees of potency against influenza endonuclease.

Propriétés

IUPAC Name |

5-hydroxy-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2,7H,(H,5,6,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJXOAASQIHMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616526-82-9 |

Source

|

| Record name | 4(3H)-Pyrimidinone, 5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.